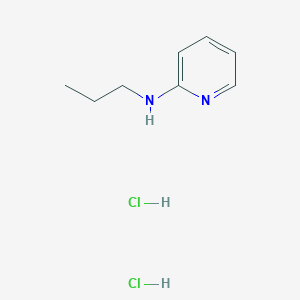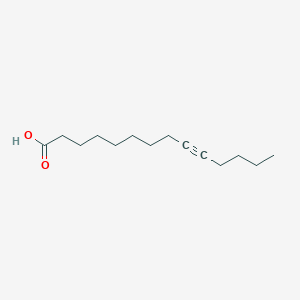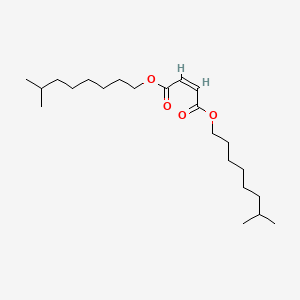
Diisononyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononyl maleate is an organic compound with the molecular formula C22H40O4. It is an ester formed from maleic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of polyvinyl chloride (PVC) and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononyl maleate is synthesized through the esterification of maleic acid with isononyl alcohol. The reaction typically involves heating maleic acid with isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diisononyl maleate can undergo various chemical reactions, including:
Hydrogenation: The double bonds in the maleate moiety can be hydrogenated to form diisononyl succinate.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and isononyl alcohol.
Addition Reactions: The double bonds in the maleate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used to add across the double bonds.
Major Products
Hydrogenation: Diisononyl succinate.
Hydrolysis: Maleic acid and isononyl alcohol.
Addition Reactions: Dibromo derivatives or other addition products depending on the reagent used.
Scientific Research Applications
Diisononyl maleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer exposure.
Medicine: Research into its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible plastics, coatings, adhesives, and sealants.
Mechanism of Action
The primary function of diisononyl maleate as a plasticizer is to intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. The ester groups in this compound interact with the polymer matrix, allowing the material to become more pliable and easier to process. This interaction is primarily physical rather than chemical, as the plasticizer does not form covalent bonds with the polymer.
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in PVC production.
Diisononyl 1,2-cyclohexanedicarboxylate: A non-phthalate plasticizer used as an alternative to phthalates in sensitive applications such as medical devices and food packaging.
Uniqueness
Diisononyl maleate is unique in its specific ester structure, which provides distinct physical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of polymers while maintaining a relatively low toxicity profile makes it a valuable compound in various industrial applications.
Properties
CAS No. |
53817-54-2 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
bis(7-methyloctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15- |
InChI Key |
CBWMVXMQKDYZDQ-NXVVXOECSA-N |
Isomeric SMILES |
CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



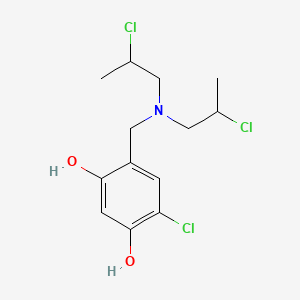
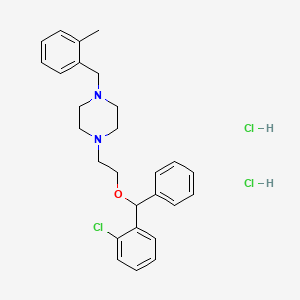
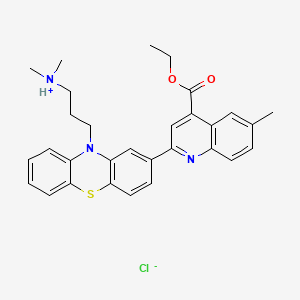
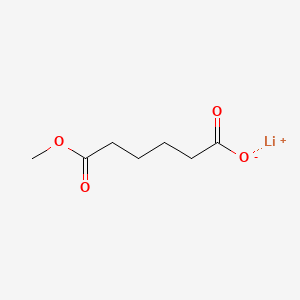
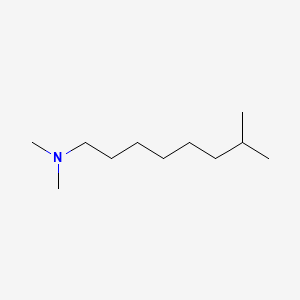
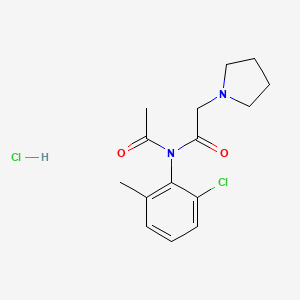
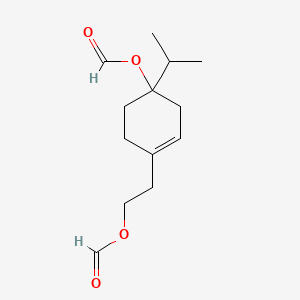

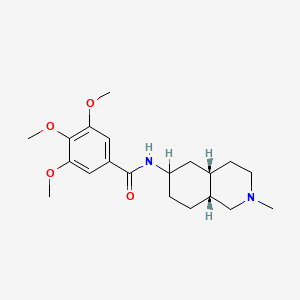
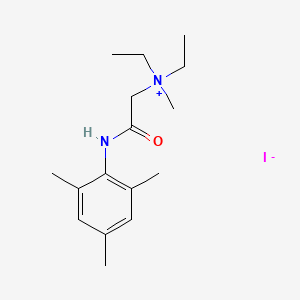
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
